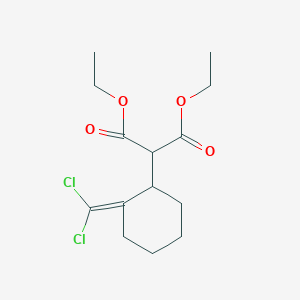

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate (DCM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in organic solvents. DCM is a versatile compound that can be used as a reagent, solvent, or catalyst in laboratory experiments. It has been used for synthesis of other compounds, for example, in the synthesis of heterocyclic compounds, as well as in research on biochemical and physiological effects.

Applications De Recherche Scientifique

Exciplex Formation in Polymer Matrices

- Yuan et al. (1989) synthesized a bichromophoric compound similar to Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate, observing exciplex formation in both fluid media and a polymer matrix. They noted that the exciplex fluorescence intensity in the polymer matrix was strongly dependent on the concentration, indicating intermolecular exciplex formation (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

Rapid Synthesis for Biological Activities

- Valle et al. (2018) discussed a rapid room temperature liquid phase synthesis method for a related compound, highlighting its role as a precursor in synthesizing quinoline derivatives with various biological activities (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Use in Cyclocondensation Reactions

- Stadlbauer et al. (2001) described the use of malonates like Diethyl malonates in cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles, indicating potential applications in synthetic chemistry (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

Synthesis of Water-Soluble Carboxylic Acids

- Xiong et al. (2018) explored synthesizing Diethyl 2-(2-chloronicotinoyl)malonate, a water-soluble carboxylic acid and an important intermediate for small molecule anticancer drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

Asymmetric Acetylation in Synthesis

- Egri et al. (1997) investigated asymmetric enzymatic acetylation of derivatives of Diethyl malonate, showcasing its application in stereoselective synthesis (Egri, Fogassy, Novák, & Poppe, 1997).

Reaction with Diethyl Malonate

- Voronkova et al. (2011) studied the reactions of 2-diaminomethylidenecyclohexane-1,3-diones with Diethyl malonate, forming compounds with potential applications in medicinal chemistry (Voronkova, Komkov, Shashkov, & Dorokhov, 2011).

Synthesis of Novel Electron Donors

- Guo et al. (2012) synthesized a series of electron donors using Diethyl malonate, with applications in catalysis and material science (Guo, Hu, & Chen, 2012).

Propriétés

IUPAC Name |

diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAWDALMLDLLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412597.png)

![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)

![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2412605.png)

![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)